2-[4-(Chloromethyl)phenyl]propanoic acid
Overview
Description
2-[4-(Chloromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenylpropanoic acid, where a chloromethyl group is attached to the para position of the phenyl ring.
Mechanism of Action
Mode of Action
It is known that the compound can participate in various chemical reactions, such as free radical reactions .
Result of Action
It is known to be used as an intermediate in the preparation of anti-inflammatory and analgesic drugs , suggesting it may have some role in modulating inflammation and pain signaling.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
2-[4-(Chloromethyl)phenyl]propanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). It interacts with enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. The compound inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . Additionally, this compound can interact with other proteins and biomolecules, potentially affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of COX enzymes by this compound leads to a decrease in the production of inflammatory mediators, which can alter the expression of genes involved in the inflammatory response . This compound can also affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory and analgesic properties. Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . It can degrade over time, especially under conditions that promote hydrolysis or oxidation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and pain .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, it can cause toxicity, including gastrointestinal irritation and renal impairment. These adverse effects are likely due to the inhibition of COX enzymes, which play a role in protecting the gastrointestinal lining and maintaining renal function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. These metabolic processes can affect the overall efficacy and toxicity of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high levels of inflammation, where it exerts its therapeutic effects. Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to modulate biochemical pathways and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethyl)phenyl]propanoic acid typically involves the chloromethylation of 2-phenylpropionic acid. The process begins with the mixing of 2-phenylpropionic acid and formaldehyde, followed by the addition of concentrated sulfuric acid at a controlled temperature of 20-50°C. Hydrogen chloride is then introduced, and the mixture is heated to 70-100°C for 10-30 hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reagent addition .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Chloromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products
The major products formed from these reactions include various substituted phenylpropanoic acids, alcohols, and other functionalized derivatives .
Scientific Research Applications
2-[4-(Chloromethyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropanoic Acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Chlorophenylacetic Acid: Similar structure but with a different position of the chlorine atom, affecting its reactivity and applications.
2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid: Contains additional chlorine atoms, leading to different chemical properties and uses.
Uniqueness
2-[4-(Chloromethyl)phenyl]propanoic acid is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFZXXOBDKAFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568435 | |
Record name | 2-[4-(Chloromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80530-55-8 | |
Record name | 2-[4-(Chloromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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